molecular formula C26H38N4O12 B15060884 Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate

Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate

Cat. No.: B15060884
M. Wt: 598.6 g/mol
InChI Key: DRJWXELNKVAZDB-UHFFFAOYSA-N
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Description

Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate typically involves multiple steps. One common method includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of functional groups: Aminomethyl and oxycarbonyl groups are introduced through selective reactions, often involving protecting groups to ensure specificity.

    Oxalate formation: The final step involves the reaction of the intermediate compound with oxalic acid or its derivatives to form the oxalate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Use of catalysts: Catalysts can be employed to increase the efficiency of each reaction step.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aminomethyl and oxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution reagents: Halogenated compounds and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may enable it to bind selectively to certain proteins or nucleic acids, making it a valuable tool in biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industrial applications, this compound is used in the production of advanced materials. Its unique properties make it suitable for use in polymers, coatings, and other specialized materials.

Mechanism of Action

The mechanism of action of Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate involves its interaction with specific molecular targets. The aminomethyl and oxycarbonyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or nucleic acids. The spirocyclic structure enhances the compound’s stability and specificity, allowing it to exert its effects through well-defined pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] carbonate
  • Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] succinate

Uniqueness

Compared to similar compounds, Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate stands out due to its oxalate ester group. This group imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with various metal ions. Additionally, the spirocyclic structure provides enhanced stability and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C26H38N4O12

Molecular Weight

598.6 g/mol

IUPAC Name

bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate

InChI

InChI=1S/C26H38N4O12/c1-23(2,3)41-21(35)29-11-25(7-15(31)37-13(25)9-27)19(29)39-17(33)18(34)40-20-26(8-16(32)38-14(26)10-28)12-30(20)22(36)42-24(4,5)6/h13-14,19-20H,7-12,27-28H2,1-6H3

InChI Key

DRJWXELNKVAZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1OC(=O)C(=O)OC3C4(CC(=O)OC4CN)CN3C(=O)OC(C)(C)C)CC(=O)OC2CN

Origin of Product

United States

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